Aminocarb phenol
Overview
Description
Aminocarb phenol is a chemical compound with the molecular formula C9H13NO . It is a molecule that contains a total of 24 bonds, including 11 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, 1 tertiary amine (aromatic), and 1 aromatic hydroxyl .
Synthesis Analysis
Phenolic compounds, including Aminocarb phenol, are known to exhibit various biological activities such as antimicrobial, antioxidant, and anti-inflammatory properties . They are synthesized through various methods in the laboratory, including synthetic elaboration . The synthesis of phenolic compounds involves chemical properties such as acidity and formation of radicals, which are directly linked with their key biological activities .
Molecular Structure Analysis
The molecular structure of Aminocarb phenol includes an aromatic ring with at least one hydroxyl group . It also contains a total of 24 bonds, including 11 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, 1 tertiary amine (aromatic), and 1 aromatic hydroxyl .
Chemical Reactions Analysis
Phenols, including Aminocarb phenol, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . They undergo oxidation to yield a 2,5-cyclohexadiene-1,4-dione, or quinone . Nitrogen-containing organic carbon (NOC) in atmospheric particles, which includes compounds like aminophenols, can form brown carbon (BrC) from iron-catalyzed reactions .
Physical And Chemical Properties Analysis
Aminocarb phenol has a molecular weight of 151.21 g/mol . Phenols generally have higher boiling points compared to other hydrocarbons with equal molecular masses. This is due to the presence of intermolecular hydrogen bonding between hydroxyl groups of phenol molecules .
Scientific Research Applications
Environmental Impact : A study by Eidt et al. (1988) investigated the fate and short-term persistence of Aminocarb in a New Brunswick headwater stream. They found that Aminocarb dispersed throughout the water column and concentrations diminished logarithmically downstream. Aminocarb phenol was consistently found in measurable concentrations, indicating its environmental persistence (Eidt, Bacon, Degraeve, & Mallet, 1988).
Electrochemical Detection : Batley and Afgan (1981) studied the electrochemical activity of Aminocarb for analytical detection, suggesting its potential for electrochemical analysis in association with high-pressure liquid chromatography (Batley & Afgan, 1981).
DNA Interaction : Research by Zhang et al. (2010) focused on the interaction between Aminocarb and calf thymus DNA. Their findings indicated an intercalative binding mode of Aminocarb with DNA, which could have implications for understanding its biological effects (Zhang, Hu, Zhao, Li, & He, 2010).
Protein-Phenolic Interactions : A review by Ozdal et al. (2013) discussed the effects of protein–phenolic interactions on protein and phenolic compound's structure and functionality, which may be relevant for understanding Aminocarb phenol interactions (Ozdal, Çapanoğlu, & Altay, 2013).
Simultaneous Determination in Water : Cassista and Mallet (1984) developed a method for the simultaneous determination of Aminocarb and its hydrolysis products in water, enhancing the analytical capabilities for environmental monitoring (Cassista & Mallet, 1984).
Analytical Method Development : Lévesque and Mallet (1983) studied the recovery and analysis of Aminocarb and its derivatives from water using Amberlite XAD resins and gas chromatography, providing a method for environmental analysis (Lévesque & Mallet, 1983).
Biochemical Reactions with Amino Acids : Dominguez-Huerta et al. (2018) reported a method to modify amino acids with phenol under bio-compatible conditions, which could be relevant for understanding Aminocarb phenol's biochemical interactions (Dominguez-Huerta, Perepichka, & Li, 2018).
Safety And Hazards
Future Directions
Phenolic compounds, including Aminocarb phenol, are becoming increasingly popular due to their beneficial physiological effects . They are known to exhibit various biological activities such as antimicrobial, antioxidant, and anti-inflammatory properties . Future research is expected to focus on the development of efficient methods for their synthesis as well as modern and accurate methods for their detection and analysis .
properties
IUPAC Name |
4-(dimethylamino)-3-methylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-7-6-8(11)4-5-9(7)10(2)3/h4-6,11H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZBIKNXBDIVHKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7041598 | |
Record name | Aminocarb phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7041598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Aminocarb phenol | |
CAS RN |
14143-25-0 | |
Record name | 4-(Dimethylamino)-3-methylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14143-25-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aminocarb phenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014143250 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 4-(dimethylamino)-3-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Aminocarb phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7041598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(dimethylamino)-m-cresol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.522 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AMINOCARB PHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2YG8Z1S67T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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